![molecular formula C20H17N3O5 B14305658 1-{[4-(9-Oxo-5,9-dihydrophenazin-2-yl)butanoyl]oxy}pyrrolidine-2,5-dione CAS No. 114076-14-1](/img/structure/B14305658.png)
1-{[4-(9-Oxo-5,9-dihydrophenazin-2-yl)butanoyl]oxy}pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[4-(9-Oxo-5,9-dihydrophenazin-2-yl)butanoyl]oxy}pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the phenazine moiety and the pyrrolidine-2,5-dione ring makes it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(9-Oxo-5,9-dihydrophenazin-2-yl)butanoyl]oxy}pyrrolidine-2,5-dione typically involves multiple steps. One common approach starts with the preparation of the phenazine derivative, followed by the attachment of the butanoyl group and finally the formation of the pyrrolidine-2,5-dione ring. The reaction conditions often require the use of specific reagents such as thionyl chloride (SOCl2) for acylation and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings. The scalability of the synthesis process is crucial for its application in various industries.
化学反应分析
Types of Reactions
1-{[4-(9-Oxo-5,9-dihydrophenazin-2-yl)butanoyl]oxy}pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The phenazine moiety can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the phenazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenazine moiety can lead to the formation of quinone derivatives, while nucleophilic substitution can introduce various functional groups into the pyrrolidine-2,5-dione ring .
科学研究应用
1-{[4-(9-Oxo-5,9-dihydrophenazin-2-yl)butanoyl]oxy}pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Its unique structure allows for the exploration of its pharmacological properties, including potential anti-cancer and anti-microbial activities.
作用机制
The mechanism of action of 1-{[4-(9-Oxo-5,9-dihydrophenazin-2-yl)butanoyl]oxy}pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The phenazine moiety can intercalate with DNA, disrupting its function and leading to potential anti-cancer effects. Additionally, the compound may inhibit certain enzymes or proteins involved in microbial growth, contributing to its anti-microbial properties .
相似化合物的比较
Similar Compounds
Pyrrolidine-2,5-dione derivatives: These compounds share the pyrrolidine-2,5-dione core structure but differ in the substituents attached to the ring.
Phenazine derivatives: Compounds with the phenazine moiety but different functional groups attached to it.
Uniqueness
1-{[4-(9-Oxo-5,9-dihydrophenazin-2-yl)butanoyl]oxy}pyrrolidine-2,5-dione is unique due to the combination of the phenazine and pyrrolidine-2,5-dione moieties.
属性
CAS 编号 |
114076-14-1 |
|---|---|
分子式 |
C20H17N3O5 |
分子量 |
379.4 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 4-(9-hydroxyphenazin-2-yl)butanoate |
InChI |
InChI=1S/C20H17N3O5/c24-16-5-2-4-14-20(16)22-15-11-12(7-8-13(15)21-14)3-1-6-19(27)28-23-17(25)9-10-18(23)26/h2,4-5,7-8,11,24H,1,3,6,9-10H2 |
InChI 键 |
KHTBIPYKTVNXNP-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCC2=CC3=NC4=C(C=CC=C4O)N=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis[2-(propan-2-yl)benzene]](/img/structure/B14305604.png)
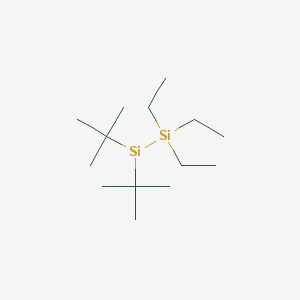
![4-[Bis(4-butylphenyl)amino]benzaldehyde](/img/structure/B14305613.png)
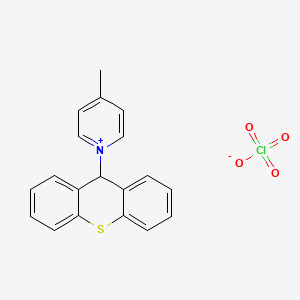
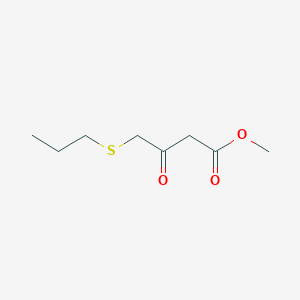

![2-[(3,6-Dichloro-2-methoxybenzoyl)oxy]propanoic acid](/img/structure/B14305650.png)
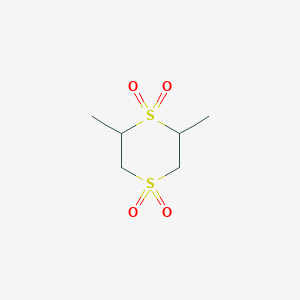
![3-Bromo-4-methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-one](/img/structure/B14305673.png)
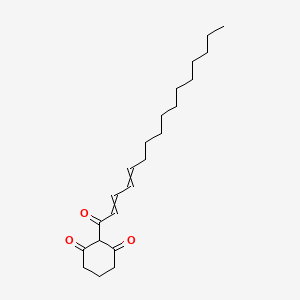
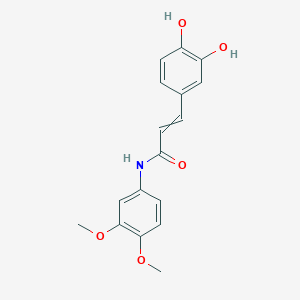
![5-[4-(Dodecyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14305687.png)

